N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide
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Overview
Description
N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and a cyclobutanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions, including cyclization and sulfonation. The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride under basic conditions .
The cyclobutanecarboxamide moiety is then attached to the piperidine ring through an amide bond formation. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced piperidine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in the target molecule. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(methanesulfonyl)piperidin-4-yl]-N’-[4-(trifluoromethoxy)phenyl]urea
- N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide
- (1-methanesulfonylpiperidin-4-yl)methanesulfonyl chloride
Uniqueness
N-[(1-methanesulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide is unique due to its combination of a piperidine ring with a methanesulfonyl group and a cyclobutanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-18(16,17)14-7-5-10(6-8-14)9-13-12(15)11-3-2-4-11/h10-11H,2-9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJOJNQBQRNUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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